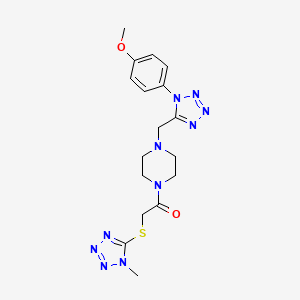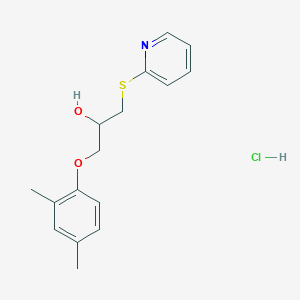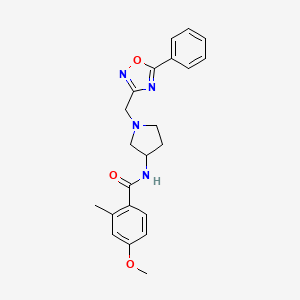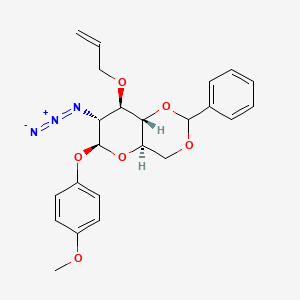
4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a biomedical agent that finds significant utility in diverse disease treatments . Its distinctive attributes lie in its azido sugar structure, which exhibits substantial potential in suppressing viral glycoprotein processing .
Molecular Structure Analysis
The molecular formula of this compound is C23H25N3O6 . It has a complex structure that includes an azido group, an allyl group, a methoxyphenyl group, and a benzylidene group attached to a deoxy-glucopyranoside backbone .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound should be stored at temperatures below 0°C . It should be noted that heat should be avoided .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is involved in the synthesis of new chelating ligands, with studies demonstrating its use in the asymmetric hydroformylation of vinyl acetate, allyl acetate, and p-methoxystyrene, achieving good regioselectivity but moderate enantioselectivity under mild conditions (Kadyrov, Heller, & Selke, 1998). Additionally, it plays a role in unusual α-glycosylation reactions, showing that 4,6-O-benzylidenation leads to α-stereoselectivity despite the presence of a C2 ester capable of neighboring group participation (Chen & Kong, 2003).
Applications in Glycoside Synthesis
The compound is utilized in the synthesis of various glycosides, including a novel glycoside lactone derivative with a 2-C-unsaturated diester substituent, showcasing its versatility in organic synthesis (Zhang, Du, Liu, & Zhu, 2001). It also features in the synthesis of p-methoxyphenyl 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosyl-(1→4)-6-O-acetyl-2,3-di-O-benzoyl-β-D-glucopyranoside, a complex glycoside assembly process (Jin, 2008).
Chiral Ligand and Catalyst Development
Research includes the development of carbohydrate bisphosphites as chiral ligands for asymmetric synthesis, where complexes of these ligands have been tested as catalysts, showing potential for applications in enantioselective synthesis processes (Selke, 1989).
Regioselective Synthesis Techniques
The compound and its derivatives are instrumental in regioselective synthesis methods, contributing to the preparation of glycosyl acceptors and enabling the synthesis of complex sugar molecules with specific structural features, thus providing essential tools for the advancement of synthetic organic chemistry (Robina, López-Barba, & Fuentes, 1996).
Propriétés
IUPAC Name |
(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21-,22?,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQNJAZZVSANI-NUVHBUHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)
![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)
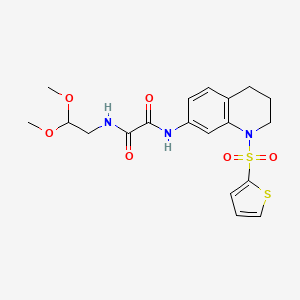
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
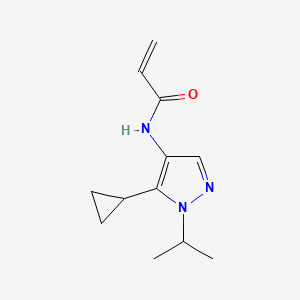

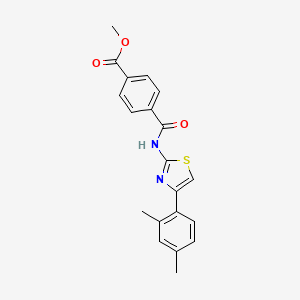
![N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2882709.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)

